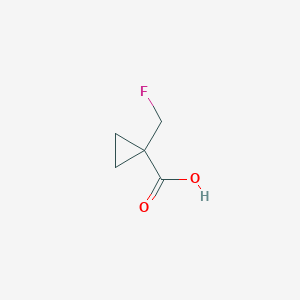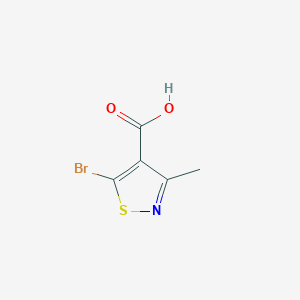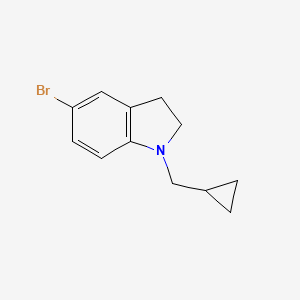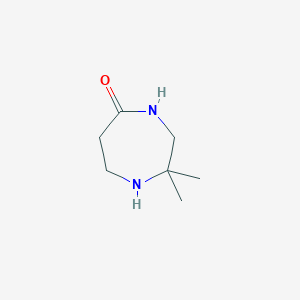
Chlorhydrate de 2-pipéridin-2-yléthanesulfonamide
Vue d'ensemble
Description
2-Piperidin-2-ylethanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol. It is a derivative of piperidine, featuring a sulfonamide group attached to an ethane chain, and is commonly used in various scientific and industrial applications.
Applications De Recherche Scientifique
2-Piperidin-2-ylethanesulfonamide hydrochloride finds applications in several scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In industrial processes, it serves as an intermediate in the production of various chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-2-ylethanesulfonamide hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality 2-Piperidin-2-ylethanesulfonamide hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidin-2-ylethanesulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines being used.
Major Products Formed:
Oxidation: The oxidation of 2-Piperidin-2-ylethanesulfonamide hydrochloride can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions typically produce reduced forms of the compound, which can be further modified for specific applications.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, expanding the compound's utility in various fields.
Mécanisme D'action
The mechanism by which 2-Piperidin-2-ylethanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, modulating their activity through binding to specific molecular targets. The exact pathways involved can vary, but they generally involve interactions at the molecular level that influence biological processes.
Comparaison Avec Des Composés Similaires
2-Piperidin-2-ylethanesulfonamide hydrochloride is similar to other piperidine derivatives and sulfonamide compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Piperidine: A simple six-membered ring structure without the sulfonamide group.
Sulfonamides: Compounds containing the sulfonamide functional group but lacking the piperidine ring.
Ethanesulfonamide derivatives: Compounds with similar sulfonamide groups but different alkyl chains.
Propriétés
IUPAC Name |
2-piperidin-2-ylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRUSPDMLLLWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)



![2-Methylbenzo[d]thiazole-4-carbaldehyde](/img/structure/B1407303.png)
amine](/img/structure/B1407304.png)






